

# A Comparative Spectroscopic Investigation of 3-Hydroxy-2-methoxybenzaldehyde and Its Isomers

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## Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzaldehyde

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A detailed analysis for researchers and drug development professionals on the distinct spectroscopic characteristics of various hydroxy methoxy benzaldehyde isomers, crucial for their accurate identification and differentiation in complex chemical environments.

The structural isomers of hydroxy methoxy benzaldehyde, sharing the same molecular formula ( $C_8H_8O_3$ ) and molecular weight (approximately 152.15 g/mol), present a unique challenge in their identification due to subtle differences in the substitution patterns on the benzene ring. This guide provides a comprehensive comparative analysis of the spectroscopic signatures of **3-Hydroxy-2-methoxybenzaldehyde** and its key isomers, including vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **3-Hydroxy-2-methoxybenzaldehyde** and a selection of its isomers. These distinctions are critical for unambiguous identification.

### $^1H$ NMR Spectroscopy Data (Chemical Shift $\delta$ in ppm)

Compound	Aldehyde-H	Aromatic-H	Methoxy-H	Hydroxyl-H
3-Hydroxy-2-methoxybenzaldehyde	~9.8	~7.1-7.5	~3.9	~5.8
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	~9.8	~6.9-7.2	~3.9	~11.0
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)	~9.8	~7.4, 7.0, 6.9	~3.9	~6.4
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)	~9.8	~7.4, 7.3, 6.9	~3.9	~5.9
2-Hydroxy-4-methoxybenzaldehyde	~9.7	~7.4, 6.5, 6.4	~3.8	~11.4
4-Hydroxy-2-methoxybenzaldehyde	~9.7	~7.3, 6.6, 6.4	~3.8	~10.8
2-Hydroxy-5-methoxybenzaldehyde	~9.9	~7.1, 7.0, 6.9	~3.8	~10.8

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy Data (Chemical Shift $\delta$ in ppm)

Compound	C=O	Aromatic C-O	Aromatic C-H & C-C	Methoxy C
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	~196	~152, ~148	~125, ~120, ~118, ~115	~56
2-Hydroxy-4-methoxybenzaldehyde	~194	~166, ~162	~133, ~108, ~101, ~98	~55

Note: Comprehensive  $^{13}\text{C}$  NMR data for all isomers was not consistently available in the searched literature. The table presents available data for comparison.

## Infrared (IR) Spectroscopy Data (Wavenumber in $\text{cm}^{-1}$ )

Compound	O-H Stretch	C-H (aldehyde)	C=O Stretch	C-O Stretch
3-Hydroxy-2-methoxybenzaldehyde	~3400	~2850, ~2750	~1680	~1250
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	~3200	~2850, ~2750	~1660	~1250
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)	~3200	~2850, ~2750	~1680	~1270
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)	~3300	~2850, ~2750	~1680	~1270
2-Hydroxy-4-methoxybenzaldehyde	~3200	~2850, ~2750	~1650	~1260
4-Hydroxy-2-methoxybenzaldehyde	~3200	~2850, ~2750	~1650	~1260
2-Hydroxy-5-methoxybenzaldehyde	~3200	~2850, ~2750	~1660	~1260

Note: IR peak positions are approximate. The broadness and exact position of the O-H stretch are dependent on hydrogen bonding.

## Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
3-Hydroxy-2-methoxybenzaldehyde	152	151, 123, 95
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	152	151, 137, 123, 109
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)	152	151, 137, 123, 109, 81
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)	152	151, 123, 95
2-Hydroxy-4-methoxybenzaldehyde	152	151, 123, 95
4-Hydroxy-2-methoxybenzaldehyde	152	151, 123, 95
2-Hydroxy-5-methoxybenzaldehyde	152	151, 137, 123, 109

Note: Fragmentation patterns can vary with the ionization technique and energy.

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the hydroxy methoxy benzaldehyde isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.

- **$^1\text{H}$  NMR Acquisition:** The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
- **$^{13}\text{C}$  NMR Acquisition:** The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
- **Data Processing:** The free induction decay (FID) was processed with a line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$  spectra, followed by Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

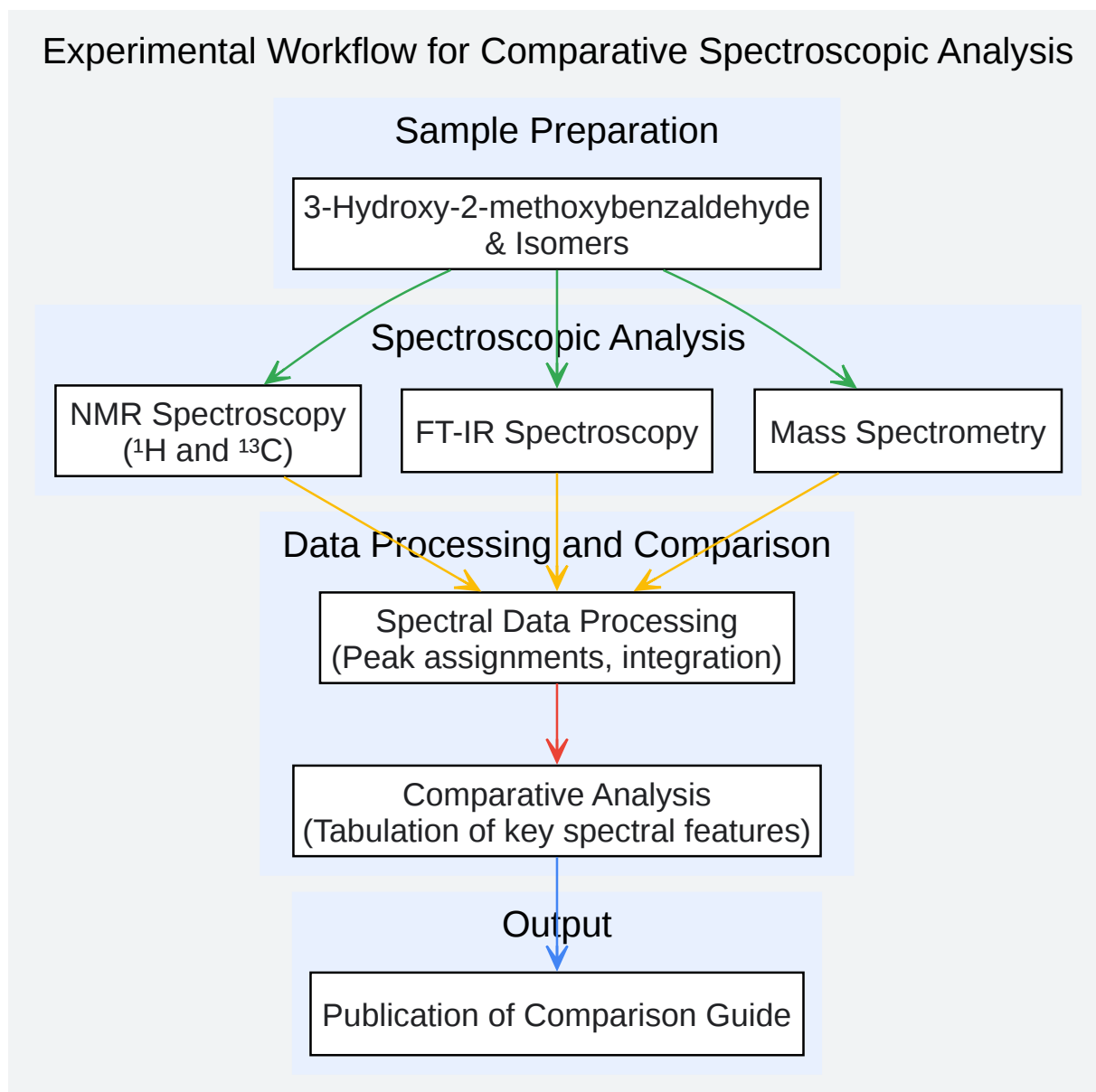
- **Sample Preparation:** A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film was prepared between two KBr plates.
- **Instrumentation:** FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- **Data Acquisition:** The spectra were collected in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Instrumentation:** Electron ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.
- **Data Acquisition:** The spectra were scanned over a mass-to-charge ( $m/z$ ) range of 40-400. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

## Experimental Workflow

The logical flow of the comparative spectroscopic analysis is illustrated in the diagram below.



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Caption: Workflow for the comparative analysis of hydroxy methoxy benzaldehyde isomers.

This guide highlights the subtle yet significant differences in the spectroscopic data of **3-Hydroxy-2-methoxybenzaldehyde** and its isomers. A thorough understanding of these

spectral fingerprints is indispensable for researchers in the fields of natural product chemistry, synthetic chemistry, and drug development for the unequivocal identification and characterization of these compounds.

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